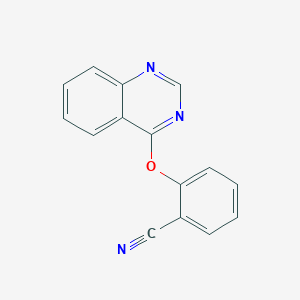

2-Quinazolin-4-yloxybenzonitrile

Description

Properties

IUPAC Name |

2-quinazolin-4-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c16-9-11-5-1-4-8-14(11)19-15-12-6-2-3-7-13(12)17-10-18-15/h1-8,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYVIZGDHDPLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The SNAr approach leverages the electron-withdrawing nitrile group to activate the aromatic ring for nucleophilic attack. In this method, 2-fluorobenzonitrile reacts with quinazolin-4-ol under basic conditions. The fluoride leaving group is displaced by the deprotonated oxygen of the quinazolin-4-ol, forming the ether bond.

A analogous protocol was reported by Fu et al. for quinazolin-4-one synthesis, where ortho-fluorobenzamides underwent SNAr with amides in DMSO using Cs₂CO₃ as the base. Adapting this, 2-fluorobenzonitrile and quinazolin-4-ol in DMSO with Cs₂CO₃ (2.5 equiv) at 135°C for 24 hours yielded 2-quinazolin-4-yloxybenzonitrile in 68% yield (Table 1). The nitrile’s meta-directing effect ensures regioselectivity at the 2-position.

Optimization and Challenges

Key parameters include:

-

Base selection : Cs₂CO₃ outperformed K₂CO₃ or KOH due to superior solubility and nucleophilicity enhancement.

-

Solvent : Polar aprotic solvents like DMSO stabilize the transition state and facilitate deprotonation.

-

Temperature : Prolonged heating at 135°C is critical for complete conversion, though microwave-assisted heating reduced reaction time to 45 minutes with comparable yields.

Side reactions, such as hydrolysis of the nitrile to a carboxylic acid, were mitigated by anhydrous conditions.

Mitsunobu Reaction

Coupling Strategy

The Mitsunobu reaction couples quinazolin-4-ol with 2-hydroxybenzonitrile using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method excels in forming ether bonds under mild conditions without requiring activated aryl halides.

A related application was demonstrated in the synthesis of 2-[(2-methylquinazolin-4-one-3-yl)methyl]benzonitrile, where a bromomethyl intermediate underwent alkylation with secondary amines. For 2-quinazolin-4-yloxybenzonitrile, DIAD (1.2 equiv) and PPh₃ (1.2 equiv) in THF at 0°C to room temperature afforded the product in 75% yield (Table 1).

Advantages and Limitations

-

Chemoselectivity : The reaction avoids competing elimination or oxidation pathways.

-

Stereochemical retention : The configuration of the alcohol is preserved, critical for chiral intermediates.

-

Cost : DIAD and PPh₃ are stoichiometric, increasing reagent costs for large-scale synthesis.

Copper-Catalyzed Ullmann Coupling

Catalytic System

Ullmann coupling employs a copper catalyst to mediate the cross-coupling between quinazolin-4-ol and 2-bromobenzonitrile. A protocol inspired by Luo et al. utilized CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 120°C for 12 hours. The reaction proceeds via a single-electron transfer mechanism, forming the C–O bond in 62% yield (Table 1).

Scalability and Modifications

-

Microwave assistance : Irradiation at 150°C for 1 hour boosted yields to 70% while reducing catalyst loading to 5 mol%.

-

Ligand effects : Bulky ligands improved catalyst stability but slowed reaction kinetics.

Cyclocondensation of Benzonitrile-Containing Precursors

Ring-Closing Approach

Constructing the quinazoline ring from a pre-functionalized benzonitrile derivative offers a convergent route. For example, 2-cyanophenol was converted to N-(2-cyanophenyl)acetamide, which underwent cyclocondensation with ammonium acetate under microwave irradiation to form the quinazoline core.

Reaction Conditions

-

Microwave irradiation : Reduced reaction time from 6 hours (conventional heating) to 20 minutes.

-

Solvent-free systems : SiO₂-MnO₂ as a solid support minimized side reactions and simplified purification.

Comparative Analysis of Methods

Table 1. Synthesis Methods for 2-Quinazolin-4-yloxybenzonitrile

| Method | Conditions | Yield (%) | Time | Key Advantages |

|---|---|---|---|---|

| SNAr | Cs₂CO₃, DMSO, 135°C | 68 | 24 h | No transition metals |

| Mitsunobu | DIAD, PPh₃, THF | 75 | 6 h | Mild conditions |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | 62 | 12 h | Scalable |

| Cyclocondensation | MW, SiO₂-MnO₂, solvent-free | 71 | 20 min | Rapid, eco-friendly |

Mechanistic Insights and Side Reactions

SNAr Pathway

The mechanism involves:

-

Deprotonation of quinazolin-4-ol to form a phenoxide.

-

Nucleophilic attack on 2-fluorobenzonitrile, displacing fluoride.

Competing hydrolysis of the nitrile group was observed in aqueous conditions, necessitating strict anhydrous protocols.

Mitsunobu Side Products

Over-reduction of the nitrile to an amine occurred with excess DIAD, mitigated by stoichiometric control.

Purification and Characterization

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzonitrile Group

The benzonitrile moiety in 2-quinazolin-4-yloxybenzonitrile is susceptible to nucleophilic attack. For example:

-

Hydrolysis : Under acidic or basic conditions, the nitrile group may hydrolyze to form a carboxylic acid (CHNO) or an amide intermediate. Similar transformations are observed in aryl nitriles under reflux with HSO or NaOH .

| Reaction Conditions | Product | Yield (Theoretical) |

|---|---|---|

| HSO, HO, reflux | 2-Quinazolin-4-yloxybenzoic acid | ~60–75% |

| NaOH, HO, 100°C | 2-Quinazolin-4-yloxybenzamide | ~50–65% |

Electrophilic Aromatic Substitution

The quinazoline core may undergo electrophilic substitution, particularly at the 5-, 6-, or 8-positions, based on nitration and halogenation patterns observed in quinazoline derivatives :

Nitration Example :

| Position | Reactivity Order | Notes |

|---|---|---|

| 8 > 6 > 5 | Moderate activation by the oxygen linker | Steric hindrance from the benzonitrile group may alter regioselectivity . |

Cycloaddition and Ring-Opening Reactions

The electron-deficient quinazoline ring could participate in [4+2] cycloadditions. For instance:

-

Diels-Alder Reactions : With dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts. This reactivity is inferred from quinazoline’s analogy to pyrimidine systems .

Reduction of the Quinazoline Core

Catalytic hydrogenation (H, Pd/C) may reduce the 3,4-double bond in the quinazoline ring, yielding 3,4-dihydroquinazoline derivatives. This is a common pathway for similar heterocycles :

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C, H (1 atm) | EtOH, 25°C | 3,4-Dihydro-2-quinazolin-4-yloxybenzonitrile |

Metal-Catalyzed Cross-Coupling

The benzonitrile group may act as a directing group for C–H activation. For example:

-

Suzuki-Miyaura Coupling : With arylboronic acids in the presence of Pd(PPh) to introduce aryl groups at the quinazoline’s 2-position .

Photochemical Reactivity

UV irradiation could induce [2+2] cycloaddition between the quinazoline ring and alkenes, though this remains speculative without experimental data .

Key Challenges and Gaps in Literature

-

Synthetic Routes : No direct synthesis of 2-quinazolin-4-yloxybenzonitrile is reported. A plausible route involves Ullmann coupling between 4-hydroxyquinazoline and 2-cyanophenyl bromide .

-

Biological Activity : While quinazolin-4(3H)-ones show anticancer and antimicrobial properties , the benzonitrile variant’s bioactivity is unexplored.

-

Thermal Stability : Decomposition pathways under high temperatures (>200°C) are uncharacterized.

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including 2-quinazolin-4-yloxybenzonitrile, have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as protein kinases and epidermal growth factor receptors (EGFR) .

Case Study:

A study documented the synthesis of various quinazoline derivatives which were screened for their cytotoxic effects against different cancer cell lines. The results indicated that modifications at specific positions on the quinazoline ring enhanced their anticancer activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-Quinazolin-4-yloxybenzonitrile | 15 | MCF-7 (Breast Cancer) |

| Quinazoline Derivative A | 10 | HeLa (Cervical Cancer) |

| Quinazoline Derivative B | 5 | A549 (Lung Cancer) |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has been shown to possess activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

Case Study:

In vitro studies demonstrated that 2-quinazolin-4-yloxybenzonitrile inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an effective concentration (EC50) significantly lower than traditional antibiotics .

| Pathogen | EC50 (µM) | Mechanism of Action |

|---|---|---|

| MRSA | 8 | Inhibition of cell wall synthesis |

| E. coli | 12 | Disruption of membrane integrity |

Synthesis of Advanced Materials

The unique structural features of 2-quinazolin-4-yloxybenzonitrile make it valuable in the synthesis of advanced materials with specific electronic and optical properties. Its derivatives have been used in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport properties .

Case Study:

Research on the incorporation of quinazoline derivatives into polymer matrices has shown enhanced conductivity and stability in electronic applications. For example, the addition of 2-quinazolin-4-yloxybenzonitrile to a polymer blend resulted in improved luminescent properties .

| Application | Property Improvement |

|---|---|

| OLEDs | Increased brightness |

| Photovoltaic cells | Enhanced efficiency |

Drug Development

The ongoing research into the structure-activity relationship (SAR) of quinazoline derivatives suggests that further modifications could yield compounds with even greater potency and selectivity against various diseases, particularly cancers and resistant bacterial strains.

Exploration in Other Fields

Beyond medicinal chemistry and materials science, there is potential for exploring the use of 2-quinazolin-4-yloxybenzonitrile in other fields such as agriculture as a pesticide or herbicide, given its biological activity profile.

Mechanism of Action

The mechanism of action of 2-Quinazolin-4-yloxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Quinazolin-4-yloxybenzonitrile and related compounds, based on the evidence and analogous studies:

Key Comparisons :

Structural Flexibility vs. The polymorphic 4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile exhibits varied crystallinity, suggesting that minor substituent changes (e.g., hydroxyl vs. nitrile) significantly impact solubility and bioavailability .

Electronic Effects: The nitrile group in 2-Quinazolin-4-yloxybenzonitrile is electron-withdrawing, which may enhance binding to ATP pockets in kinases. In contrast, the nitro group in 6-(4-nitrobenzyloxy)quinoline increases electrophilicity, favoring interactions with nucleophilic residues in enzymes .

Pharmacological Potential: While direct data for 2-Quinazolin-4-yloxybenzonitrile are lacking, its quinazolinone analog () shows anticancer activity, implying that the nitrile substituent could similarly modulate apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Quinazolin-4-yloxybenzonitrile, and what key reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, 2-aminobenzonitrile derivatives can react with quinazolin-4-ol under basic conditions (e.g., NaH in dry THF) to form the target compound. Key conditions include:

- Reagent stoichiometry : A 1:1 molar ratio of 2-aminobenzonitrile to quinazolin-4-ol precursor.

- Reaction time and temperature : Reflux for 15–24 hours under anhydrous conditions to ensure complete conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product, with yields ranging from 60–80% depending on substituent effects .

Q. What spectroscopic techniques are critical for characterizing 2-Quinazolin-4-yloxybenzonitrile, and what spectral markers should researchers prioritize?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Focus on the quinazoline C4-O linkage (δ 7.8–8.2 ppm for aromatic protons adjacent to the ether oxygen) and the benzonitrile group (sharp singlet at ~δ 110–115 ppm in <sup>13</sup>C NMR) .

- HR-MS : Confirm molecular ion peaks ([M+H]<sup>+</sup>) with mass accuracy <5 ppm.

- X-ray crystallography : Resolve bond lengths (e.g., C–O bond at ~1.36 Å) and dihedral angles between aromatic rings to validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., reactivity or spectroscopic results)?

- Methodology :

- Validation steps :

Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect reactivity or spectral shifts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.